Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS No.:
Cat. No.: VC20414665
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O3 |
|---|---|
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | benzyl (3R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/t14-/m1/s1 |
| Standard InChI Key | HMOLUMBNXPQUPP-CQSZACIVSA-N |
| Isomeric SMILES | C1CN(CCC12C[C@H](CO2)N)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Stereochemical Significance
The compound’s IUPAC name, benzyl (3R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, reflects its intricate architecture. The spirocyclic core consists of a five-membered oxolane ring fused to a six-membered azaspirodecane system, creating a rigid bicyclic framework . The (R)-configured amino group at position 3 introduces chirality, which is critical for interactions with biological targets. The benzyl carboxylate moiety serves as a protective group, enhancing solubility and enabling further functionalization.
Key Structural Features:
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Spiro Junction: The 1-oxa-8-azaspiro[4.5]decane system imposes conformational constraints, potentially improving binding affinity in drug candidates.
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Chiral Center: The (R)-amino group at C3 influences stereoselective reactions and pharmacological activity.
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Functional Groups: The amino and carboxylate groups offer sites for derivatization, such as amidation or ester hydrolysis .
The stereochemistry is confirmed by its isomeric SMILES notation: C1CN(CCC12C[C@H](CO2)N)C(=O)OCC3=CC=CC=C3, which explicitly denotes the (R)-configuration .
Synthesis and Preparation
The synthesis of Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves multi-step organic transformations, as outlined in recent methodologies for spirocyclic compounds . A representative approach, adapted from scalable routes to spirocyclic pyrrolidines, includes the following stages:
Core Formation
The spirocyclic framework is constructed via cyclization reactions. For example, allylmagnesium chloride can react with a ketone precursor to form the oxolane ring, followed by intramolecular cyclization to establish the azaspirodecane system .
Functionalization
The amino group is introduced through reductive amination or Petasis reactions. In one protocol, a trifluoroacetyl-protected intermediate undergoes selective deprotection to yield the free amine, which is subsequently coupled with benzyl chloroformate to install the carboxylate group .
Enantioselective Synthesis
Chiral resolution or asymmetric catalysis ensures the (R)-configuration. For instance, enzymatic resolution or chiral auxiliaries may be employed to achieve high enantiomeric excess .
Table 1: Representative Synthesis Steps
| Step | Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Spirocycle formation | Allylmagnesium chloride, THF, −20°C to rt | 60–70% |
| 2 | Amino group introduction | Petasis reaction, trifluoroacetylation | 45–55% |
| 3 | Benzyl carboxylate protection | Benzyl chloroformate, base | 80–90% |
| 4 | Deprotection | LiAlH, THF | 75–85% |
Data adapted from scalable spirocyclic syntheses .
Recent Advances and Future Directions
Recent synthetic methodologies, such as flow chemistry and photoredox catalysis, could streamline its production . Future studies should explore:
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Biological Screening: Testing against disease-relevant targets (e.g., viral proteases, cancer kinases).
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Derivatization Libraries: Generating analogs to optimize pharmacokinetic properties.
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Green Chemistry Approaches: Reducing solvent waste and improving atom economy in synthesis.
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